N-(3-bromophenyl)adamantane-1-carboxamide
Overview
Description
N-(3-bromophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts unique properties to its derivatives. The incorporation of a bromophenyl group and a carboxamide moiety into the adamantane structure enhances its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)adamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with 3-bromoaniline. This reaction can be carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyladamantane derivatives with various functional groups replacing the bromine atom.
Reduction Reactions: Products include amine derivatives of adamantane.
Oxidation Reactions: Products include adamantanone and other oxidized derivatives.
Scientific Research Applications
N-(3-bromophenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and hydrophobic scaffold that can enhance binding affinity to these targets. The bromophenyl group can participate in π-π interactions, while the carboxamide moiety can form hydrogen bonds with amino acid residues in the target protein . These interactions can modulate the activity of the target protein, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: An anti-Alzheimer drug that also contains an adamantane core.
Uniqueness
N-(3-bromophenyl)adamantane-1-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. The combination of the adamantane core with the bromophenyl and carboxamide groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-(3-bromophenyl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHBSLQQIUWMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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